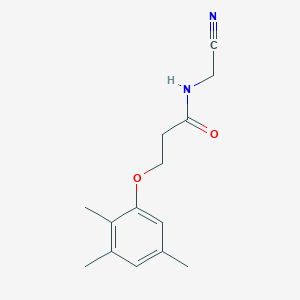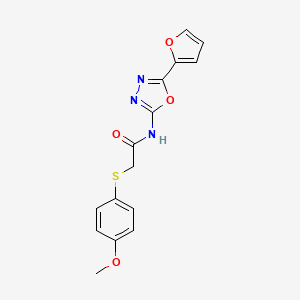
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and has a molecular weight of 307.38 g/mol.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been found to exhibit anti-viral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is its potent inhibitory activity against various enzymes and receptors. This makes it a potential candidate for drug development. However, one of the limitations of this compound 1 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, the synthesis of analogs of this compound 1 may lead to the discovery of compounds with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 involves the reaction of 3-(2,3,5-trimethylphenoxy)propanoic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The structure of this compound 1 is confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-11(2)12(3)13(9-10)18-7-4-14(17)16-6-5-15/h8-9H,4,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOXOVSYCQNUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC(=O)NCC#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2735603.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine](/img/structure/B2735606.png)
![(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2735608.png)
![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)

![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)




![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2735620.png)